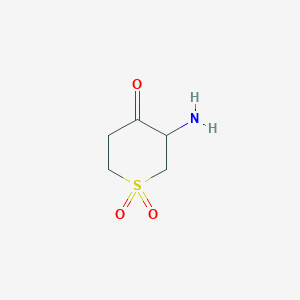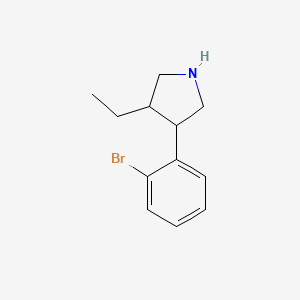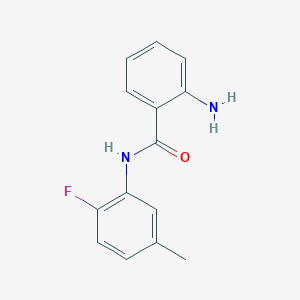
2,2-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-ol is an organic compound with the molecular formula C12H18O It is a derivative of tetrahydronaphthalene, characterized by the presence of two methyl groups at the 2-position and a hydroxyl group at the 1-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-ol typically involves the hydrogenation of naphthol derivatives. One common method is the catalytic hydrogenation of 2,2-dimethyl-1,2,3,4-tetrahydronaphthalen-1-one using a suitable catalyst under controlled conditions . The reaction is carried out in the presence of hydrogen gas, and the catalyst often used is palladium on carbon (Pd/C) or platinum oxide (PtO2).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure hydrogenation reactors and efficient catalysts to ensure high yield and purity. The reaction conditions, such as temperature and pressure, are optimized to maximize the production efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone, 2,2-dimethyl-1,2,3,4-tetrahydronaphthalen-1-one.
Reduction: The compound can be reduced to form 2,2-dimethyl-1,2,3,4-tetrahydronaphthalene.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromium trioxide (CrO3) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to replace the hydroxyl group with halogens.
Major Products
Oxidation: 2,2-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-one.
Reduction: 2,2-Dimethyl-1,2,3,4-tetrahydronaphthalene.
Substitution: Halogenated derivatives such as 2,2-dimethyl-1,2,3,4-tetrahydronaphthalen-1-chloride or 2,2-dimethyl-1,2,3,4-tetrahydronaphthalen-1-bromide.
Applications De Recherche Scientifique
2,2-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic properties and applications in drug development.
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2,2-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group allows it to form hydrogen bonds with various biomolecules, influencing their structure and function. The compound can also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-one: This compound is the oxidized form of 2,2-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-ol.
1,2,3,4-Tetrahydronaphthalene: Lacks the hydroxyl and methyl groups, making it less reactive.
2,2-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine: Contains an amine group instead of a hydroxyl group.
Uniqueness
This compound is unique due to the presence of both the hydroxyl and methyl groups, which confer distinct chemical and physical properties. These structural features make it a valuable compound for various synthetic and research applications.
Propriétés
Formule moléculaire |
C12H16O |
|---|---|
Poids moléculaire |
176.25 g/mol |
Nom IUPAC |
2,2-dimethyl-3,4-dihydro-1H-naphthalen-1-ol |
InChI |
InChI=1S/C12H16O/c1-12(2)8-7-9-5-3-4-6-10(9)11(12)13/h3-6,11,13H,7-8H2,1-2H3 |
Clé InChI |
GJIUZNMFBCIJDB-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCC2=CC=CC=C2C1O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


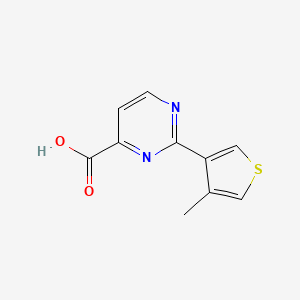
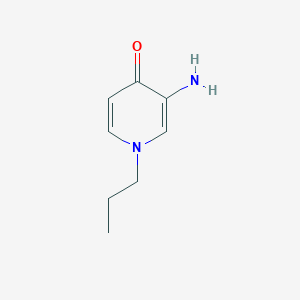
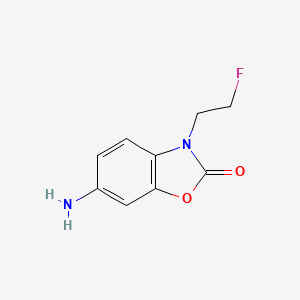
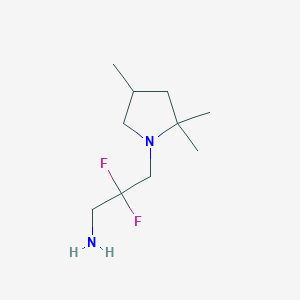

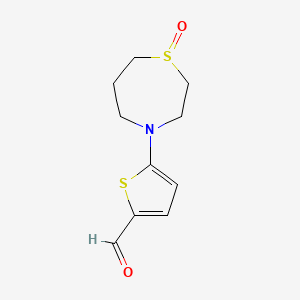
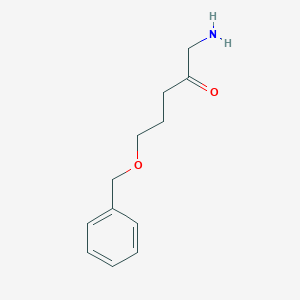
![rel-(1S,6R)-Bicyclo[4.2.0]octan-2-one](/img/structure/B13179995.png)
